7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATFYHFAVCVRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137631-23-1 | |
| Record name | 7-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Mechanism
The copper-catalyzed cyclization of 2-halo-5-bromobenzamides constitutes the most direct route to 7-bromobenzo[d]isothiazol-3(2H)-one precursors. As demonstrated by Paul and Punniyamurthy, this method employs CuCl (10 mol%) with sulfur powder (1.5 mmol) in DMF at 75–135°C under nitrogen, achieving cyclization through simultaneous C–S and N–S bond formation. Critical to regiochemical control is the pre-installation of bromine at the 5-position of the benzamide precursor, which becomes the 7-position after annulation (Figure 1).
Key reaction parameters:
- Base selection: K₂CO₃ or Cs₂CO₃ (1.5 mmol) optimizes deprotonation
- Solvent effects: DMF enables superior solubility of copper-thiolate intermediates
- Temperature gradient: 135°C maximizes conversion for electron-deficient substrates
Substrate Scope and Limitations
Table 1 compares yields across substituted 2-halo-5-bromobenzamides:
| Starting Material | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-Chloro-5-bromo-N-benzylbenzamide | N-Benzyl-7-bromobenzo[d]isothiazol-3(2H)-one | 88 | 8 |
| 2-Iodo-5-bromo-N-(4-methoxyphenyl)benzamide | N-(4-Methoxyphenyl)-7-bromobenzo[d]isothiazol-3(2H)-one | 89 | 6 |
Notably, electron-donating N-substituents (e.g., 4-methoxyphenyl) accelerate cyclization kinetics by stabilizing transition-state partial positive charges. Steric hindrance from ortho-substituted aryl groups reduces yields to 64–72%, necessitating prolonged reaction times.
Oxidative Cyclization Strategies
Hydrogen Peroxide-Mediated Annulation
Thieme-connect studies reveal that 3-aminopropenethiones undergo oxidative cyclization with 30% H₂O₂ in methanol (40°C, 2–8 h) to generate isothiazole cores. Applied to 7-bromo derivatives, this method proceeds via:
- Thioamide formation from 2-bromo-5-nitrobenzoic acid
- Sequential reduction of nitro to amine
- Oxidative ring closure (Scheme 2)
Critical optimization:
Iodine-Promoted Cyclization
Alternative protocols employ I₂/K₂CO₃ in diethyl ether (reflux, 4 h) for substrates sensitive to aqueous conditions. While offering superior functional group tolerance for acid-labile groups, iodine-mediated routes show decreased efficiency with 7-bromo substrates (yields: 52–68%), attributed to steric interactions during iodide displacement.
Bromination Methodologies
Directed Ortho-Metalation (DoM)
Post-cyclization bromination via DoM enables precise 7-position functionalization:
- Generate lithium amide at N2 using LDA (−78°C, THF)
- Bromine quench (−40°C) achieves >95% regioselectivity
- Acidic workup (HCl/MeOH) regenerates ketone
Advantages:
Electrophilic Aromatic Substitution
For non-directed approaches, bromine in acetic acid (0°C → rt, 12 h) introduces Br at the 7-position with 73% efficiency when using N-electron-withdrawing groups (e.g., N-acetyl). Meta-brominated byproducts (18–22%) necessitate chromatographic separation.
Oxidation to 1,1-Dioxide Derivatives
mCPBA-Mediated Sulfone Formation
Treatment of 7-bromobenzo[d]isothiazol-3(2H)-one with m-chloroperbenzoic acid (2.2 equiv) in dichloromethane (0°C → rt, 8 h) quantitatively generates the 1,1-dioxide. Kinetic studies show:
- 89% conversion after 4 h
- 100% conversion at 8 h (monitored by TLC)
Side reactions:
- Over-oxidation to sulfonic acids (<5%)
- Epi-sulfoxide formation if stoichiometry deviates
Hydrogen Peroxide/Acetic Acid System
Cost-effective oxidation uses 30% H₂O₂ in glacial HOAc (reflux, 12 h), achieving 91–94% yields. Catalytic Na₂WO₄·2H₂O (5 mol%) accelerates the reaction 3-fold while preventing peroxide decomposition.
Comparative Methodological Analysis
Table 2 evaluates key synthetic routes:
| Method | Total Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Cu-catalyzed cyclization + oxidation | 78–85 | >99 | Kilogram | $$$ |
| Oxidative cyclization + DoM | 65–72 | 97–98 | Gram | $$ |
| Electrophilic bromination + mCPBA | 61–68 | 95–97 | Milligram | $$$$ |
The copper-mediated route demonstrates superior efficiency for industrial applications, while oxidative cyclization offers advantages in divergent synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized to a sulfonic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Sulfonic acids.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Positional Isomers: 5-Bromo and 6-Bromo Derivatives
- 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29632-82-4): Shares the same molecular formula (C₇H₄BrNO₃S) and weight (262.08) as the 7-bromo isomer but differs in bromine substitution at the 5-position. Used in sulfonamide synthesis and exhibits comparable reactivity in nucleophilic substitution reactions. However, steric and electronic effects at the 5-position may reduce accessibility for further alkylation compared to the 7-bromo derivative . Purity: 97% (commercial grade) .
- 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 62473-92-1): Molecular weight 262.08, stored at 2–8°C, indicating higher sensitivity than the 7-bromo analog . Used as a precursor in organochemical synthesis, with applications in drug development .
Key Difference : The 7-bromo derivative’s substitution pattern enhances reactivity in alkylation reactions (e.g., with amines) due to reduced steric hindrance compared to 5- or 6-bromo isomers .
Halogen-Substituted Analogs: Iodo and Chloro Derivatives
2-Iodobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 86340-94-5):
N-Bromosaccharin (2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, CAS 35812-01-2):
Key Difference : The 7-bromo compound’s balance of reactivity and stability makes it preferable for multi-step syntheses, while 2-iodo and 2-bromo derivatives excel in electrophilic substitutions .
Alkylated Derivatives
- 2-(7-Bromoheptyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Intermediate in ): Features a 7-bromoheptyl chain, enabling conjugation with amines (e.g., 3-chlorobenzylamine) to yield heterodimeric AChE inhibitors (64% yield) .
2-(5-Bromopentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide :
Key Difference : The 7-bromoheptyl derivative’s longer chain optimizes interactions with AChE’s peripheral anionic site, a critical feature for dual-binding inhibitors .
Acetylcholinesterase (AChE) Inhibition
- 5-Bromo and 6-Bromo analogs: Limited data on AChE activity, suggesting positional bromine placement critically affects target engagement .
Multitarget Potential
- Derivatives with benzo[d]isothiazol-3(2H)-one 1,1-dioxide moieties exhibit additional inhibition of butyrylcholinesterase (BChE) and Aβ aggregation, highlighting their role as multitarget anti-Alzheimer agents .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 6-bromosaccharin, is a heterocyclic compound with notable biological activities. Its chemical formula is , and it has garnered interest for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 262.08 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in various organic solvents
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes and as an antimicrobial agent.
Enzyme Inhibition
One of the most studied aspects of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The inhibition profile suggests potential interactions with various therapeutic agents, necessitating further investigation into its implications for drug development and safety.
| Enzyme | Inhibition Type | Potential Impact |
|---|---|---|
| CYP1A2 | Competitive | Alters metabolism of drugs |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
-
Inhibition of Dengue Virus Protease :
- A study demonstrated that derivatives of benzo[d]isothiazol-3(2H)-ones exhibited inhibitory activity against the Dengue virus NS2B/NS3 protease. This suggests potential applications in antiviral drug development.
-
Neuroprotective Properties :
- Compounds similar to 7-Bromobenzo[d]isothiazol-3(2H)-one have shown promise in neuroprotective assays, indicating a potential role in treating neurodegenerative diseases.
-
Anti-inflammatory Activity :
- Some derivatives have been evaluated for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes.
Q & A
Q. What are the optimal synthetic routes for 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and what factors influence yield and purity?
The synthesis typically involves bromination of the benzoisothiazolone core using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Regioselective bromination : Positional selectivity (e.g., 5- vs. 7-bromo) depends on directing groups and reaction conditions (e.g., solvent polarity, temperature). For example, chlorinated analogs ( ) use halogenation protocols that can be adapted for bromine substitution .
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity (>97%), as demonstrated for structurally similar compounds ( ).
- Yield optimization : Reaction time, stoichiometry of brominating agents, and inert atmospheres minimize side reactions like over-bromination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons adjacent to bromine show deshielding). For example, 5-bromo analogs exhibit distinct singlet peaks for isolated protons ( ) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks at ~250–300 m/z range for brominated derivatives) .
- IR spectroscopy : Identify sulfone (SO2) stretches at ~1300–1150 cm⁻¹ and carbonyl (C=O) bands near 1700 cm⁻¹ .
Advanced Research Questions
Q. How can deuterium labeling elucidate the reactivity of this compound in nucleophilic substitution reactions?
Deuterium exchange studies (e.g., in D2O or CD3OD) reveal kinetic isotope effects on reaction pathways. For example:
- Mechanistic insights : Substitution at the 7-bromo position may proceed via SNAr (aromatic nucleophilic substitution), where deuterated solvents slow reaction rates, indicating a rate-determining step involving proton transfer ( ) .
- Competing pathways : Competing elimination (e.g., dehydrohalogenation) can be monitored via deuterium incorporation in byproducts .
Q. What strategies resolve contradictions in reported biological activities of 7-Bromo derivatives across studies?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chains, aryl groups) to isolate contributions of the 7-bromo moiety. For example, shows that chain length in benzylamino derivatives significantly impacts cholinesterase inhibition .
- Targeted assays : Use in vitro models (e.g., enzyme inhibition, cell viability) with standardized protocols to compare activity. For NMDA receptor ligands ( ), IC50 values depend on substituent electronic effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies between experimental and theoretical data .
Q. How does the 7-bromo substituent influence photophysical properties compared to other halogenated analogs?
- UV-Vis spectroscopy : Bromine’s heavy atom effect enhances intersystem crossing, increasing fluorescence quenching. Compare with chloro derivatives () to quantify redshift in absorption maxima .
- Thermal stability : Differential scanning calorimetry (DSC) shows brominated analogs have higher melting points (e.g., 226–229°C for 5,7-dichloro derivatives in ), suggesting improved thermal stability .
Methodological Notes
- Data contradictions : Discrepancies in reaction yields (e.g., 46% vs. 98% in ) may arise from solvent purity or catalyst traces. Replicate under inert conditions .
- Advanced characterization : X-ray crystallography (not cited in evidence but recommended) resolves regiochemical ambiguities in brominated products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
